2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone
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Overview
Description
2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone typically involves the chlorination of 1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, ensuring high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, would be optimized for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of dechlorinated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could produce a variety of substituted indole derivatives.
Scientific Research Applications
2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of dyes or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,6-Trimethyl-1H-indol-3-yl)-ethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-1-(1H-indol-3-yl)-ethanone: Similar structure but without the methyl groups, potentially leading to different properties.
Uniqueness
2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone is unique due to the presence of both chlorine and multiple methyl groups, which can influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
2-chloro-1-(1,2,6-trimethylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-8-4-5-10-11(6-8)15(3)9(2)13(10)12(16)7-14/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQZVNZNAUJTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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